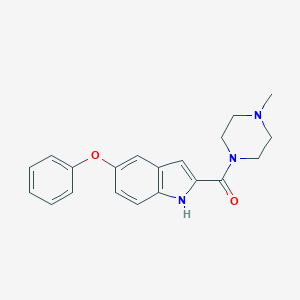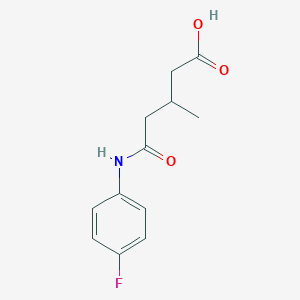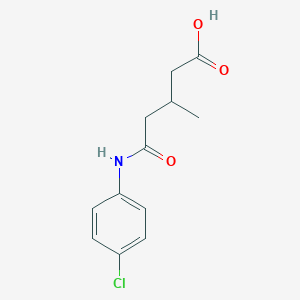![molecular formula C18H15N3O5S2 B277010 N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277010.png)
N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied extensively for its potential use in various applications, including medicinal chemistry and biochemistry.
Mechanism of Action
The mechanism of action of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of specific enzymes and proteins. The compound has been found to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide are diverse and depend on the specific enzyme or protein that is being targeted. The compound has been found to have anti-inflammatory, antitumor, and hypoglycemic effects. It has also been found to have an effect on bone resorption, cardiovascular function, and neurological function.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its high potency and specificity for certain enzymes and proteins. This makes it a useful tool for studying the biochemical and physiological effects of these targets. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the development of new derivatives that have improved potency and specificity for certain targets. Another direction is the investigation of the compound's effects on other physiological processes such as immune function and metabolism. Additionally, the compound's potential use in drug delivery systems and imaging techniques is an area of future research.
Synthesis Methods
The synthesis of N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 3-aminobenzenesulfonamide with 1-methyl-2-nitrobenzene in the presence of a reducing agent such as iron powder. The resulting intermediate is then subjected to further reaction with sodium hydroxide and sulfuric acid to obtain the final product.
Scientific Research Applications
N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential use in medicinal chemistry and biochemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
properties
Molecular Formula |
C18H15N3O5S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-(3-sulfamoylphenyl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H15N3O5S2/c1-21-15-8-9-16(13-6-3-7-14(17(13)15)18(21)22)28(25,26)20-11-4-2-5-12(10-11)27(19,23)24/h2-10,20H,1H3,(H2,19,23,24) |
InChI Key |
LGCYBIYQYKFNLI-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)


